![molecular formula C19H20F3NO3 B284258 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide, also known as GW501516, is a synthetic drug that is classified as a PPAR-delta agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports world as a performance-enhancing drug.

Mechanism of Action

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide works by activating PPAR-delta receptors in the body. PPAR-delta is a transcription factor that plays a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta by N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide leads to increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation.

Biochemical and Physiological Effects:

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels. It has also been shown to improve exercise endurance in animal models and human trials.

Advantages and Limitations for Lab Experiments

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective PPAR-delta agonist, which makes it a useful tool for studying the role of PPAR-delta in lipid metabolism, glucose homeostasis, and inflammation. However, one limitation of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide is its potential for off-target effects. It has been shown to activate other PPAR isoforms and nuclear receptors at high concentrations, which could complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide in human trials. Another area of interest is its potential as a performance-enhancing drug. Further studies are needed to determine the long-term effects of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide on athletic performance and the potential for abuse in the sports world. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide on lipid metabolism, glucose homeostasis, and inflammation.

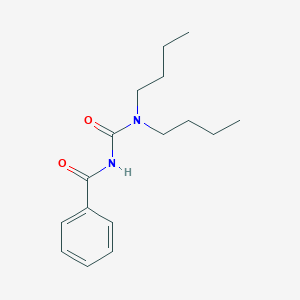

Synthesis Methods

The synthesis of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide involves several steps. The first step involves the reaction between 2-bromoethyl phenyl ether and sodium hydride to form 2-phenoxyethyl bromide. The second step involves the reaction between 2-phenoxyethyl bromide and 5-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form 2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl ethanol. The final step involves the reaction between 2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl ethanol and butanoyl chloride in the presence of a base to form N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide.

Scientific Research Applications

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. It has also been shown to improve exercise endurance in animal models and human trials.

properties

Molecular Formula |

C19H20F3NO3 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide |

InChI |

InChI=1S/C19H20F3NO3/c1-2-6-18(24)23-16-13-14(19(20,21)22)9-10-17(16)26-12-11-25-15-7-4-3-5-8-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,23,24) |

InChI Key |

TZKFHPCJQPIZQT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

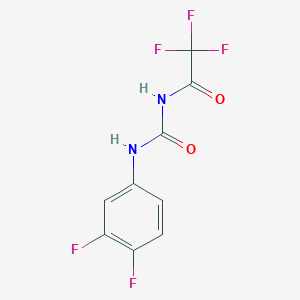

![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)

![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)